Palmitoyl dipeptide-7

説明

Contextualization within Bioactive Peptide Research

Bioactive peptides are short chains of amino acids, typically containing between two and 50 units, that can elicit specific biological effects. oregonstate.edu In the body, these peptides are naturally generated from the breakdown of larger proteins and act as signaling molecules, modulating a wide array of physiological processes. nih.gov Natural processes within the body are regulated by the interaction of specific amino acid sequences, which can be part of peptides or larger proteins. nih.gov

In dermatological research, bioactive peptides are investigated for their potential to influence skin's structural integrity and repair mechanisms. jddonline.comjddonline.com Researchers are particularly interested in their capacity to modulate the synthesis of extracellular matrix (ECM) proteins like collagen and elastin (B1584352), regulate inflammation, and promote cell proliferation and migration, which are all crucial for skin health and wound healing. jddonline.comnih.gov The creation of synthetic peptides that mimic these natural sequences allows for targeted investigation into specific cellular pathways. nih.govjddonline.com

Historical Perspective of Palmitoyl (B13399708) Dipeptide-7 Discovery and Characterization

Palmitoyl Dipeptide-7, also known as Pal-KT, was identified through a dedicated peptide screening program conducted as a collaboration between the scientific teams at Sederma and the P&G Beauty Division. inci.guidemattek.com This research, which took place in the 2000s, aimed to identify novel peptides with potential anti-aging benefits by evaluating their effects on skin-related biomarkers. researchgate.netresearchgate.net

During this screening process, Pal-KT was found to have superior activity in stimulating biomarkers related to skin structure when tested in vitro on human-derived fibroblasts and full-thickness human skin equivalents. mattek.comresearchgate.net These initial studies demonstrated that the peptide could influence the expression of numerous key proteins in the skin, establishing its significance for further research. mattek.com

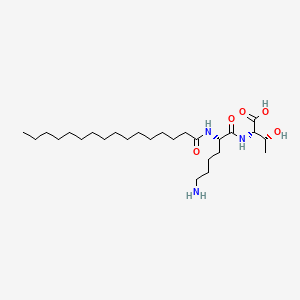

Nomenclature and Structural Basis of this compound (Pal-KT)

The name "this compound" describes its chemical structure.

Palmitoyl : This prefix indicates that a palmitic acid molecule is attached to the peptide. Palmitic acid is a common 16-carbon saturated fatty acid. This process, known as lipidation, modifies the peptide by making it more lipophilic (fat-soluble), which is a strategy used to facilitate its penetration through the skin's hydrophobic outer layer, the stratum corneum. oregonstate.edumodernaesthetics.com

Dipeptide : This term signifies that the core of the molecule is a peptide made of two amino acids. researchgate.net In the case of this compound, the amino acid sequence is Lysine-Threonine (Lys-Thr). cusabio.comcreative-peptides.com

-7 : This number is a designator within the International Nomenclature of Cosmetic Ingredients (INCI) system.

The common abbreviation for this compound in research literature is Pal-KT . inci.guide It is structurally a fragment of the well-known Palmitoyl Pentapeptide-4 (Pal-KTTKS), repeating the palmitoyl-lysine-threonine sequence. inci.guide

Below is a table summarizing the chemical properties of this compound.

| Property | Data |

|---|---|

| CAS Number | 911813-90-6 cusabio.commedkoo.com |

| Molecular Formula | C26H51N3O5 cusabio.comnih.gov |

| Molecular Weight | 485.7 g/mol medkoo.comadvancedchemtech.com |

| Amino Acid Sequence | Palmitoyl-Lysine-Threonine (Pal-Lys-Thr) cusabio.comcreative-peptides.com |

Significance in Dermal Biology and Aging Research

This compound is classified as a "matrikine," a type of signaling peptide derived from fragments of extracellular matrix (ECM) proteins. inci.guide Matrikines are understood to function as cellular messengers that can regulate cell activities, including proliferation and matrix remodeling.

In-vitro research has shown that this compound has a multi-faceted impact on skin biology. mattek.com Gene microarray analysis indicated that the peptide's influence extends beyond the dermis, affecting biomarkers associated with the epidermis and the basement membrane. researchgate.net Studies using human skin equivalent models have demonstrated that Pal-KT increases the expression of key structural and functional proteins. mattek.com These findings suggest the peptide plays a role in enhancing the structural integrity of the skin. jddonline.com

The table below details the skin biomarkers that were found to be upregulated by Pal-KT in in-vitro studies. mattek.com

| Skin Layer/Function | Biomarker Increased |

|---|---|

| Epidermal Differentiation | Keratin 10, Desmoglein |

| Dermal Fibroblasts | Vimentin |

| Dermal Matrix | Collagens, Elastin |

| Dermal Matrix Remodeling | MMPs, TIMPs |

| Basement Membrane | Laminins, Collagen IV |

| Hydration | Aquaporin |

| Wound Healing | Fibronectin |

| Longevity | Sirtuin |

This body of research highlights the significance of this compound as a subject of study for understanding the molecular pathways involved in skin structure, function, and the aging process. mattek.comresearchgate.net

特性

IUPAC Name |

(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(31)28-22(18-16-17-20-27)25(32)29-24(21(2)30)26(33)34/h21-22,24,30H,3-20,27H2,1-2H3,(H,28,31)(H,29,32)(H,33,34)/t21-,22+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSPQNZCLMWQAS-GPXNEJASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238438 | |

| Record name | Palmitoyl dipeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911813-90-6 | |

| Record name | Palmitoyl dipeptide-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911813906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl dipeptide-7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL LYSYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHF843U5C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights into Palmitoyl Dipeptide 7 Biological Activity

Modulation of Extracellular Matrix Homeostasis

The extracellular matrix is a critical component of the skin, providing structural support and regulating cellular functions. Palmitoyl (B13399708) dipeptide-7 has been shown to influence the production of several key components of the ECM, thereby contributing to its maintenance and regeneration.

Palmitoyl dipeptide-7 is recognized for its ability to stimulate the synthesis of collagen, a primary structural protein in the skin that is essential for its firmness and elasticity. myrevea.comsincereskincare.com This signaling peptide promotes the production of crucial collagen types, including type I and type IV collagen, in dermal fibroblasts. cuikangsynthesis.com By boosting collagen synthesis, this compound helps to fortify the skin's structural framework, which can lead to a reduction in the appearance of fine lines and wrinkles. myrevea.comcreative-enzymes.com The mechanism of action is likened to that of natural collagen fragments, which signal the skin's own repair processes. cosmileeurope.eu

Table 1: Effect of this compound on Collagen Synthesis

| Collagen Type | Effect | Cellular Context |

|---|---|---|

| Type I Collagen | Promotes synthesis | Dermal Fibroblasts |

Scientific studies have indicated that this compound increases the production of other important structural proteins like laminin and fibronectin. ci.guide Fibronectin synthesis is promoted in dermal fibroblasts by this peptide. cuikangsynthesis.com These glycoproteins are integral to the structure and function of the skin, playing a crucial role in cell adhesion and migration, which are vital for skin repair and regeneration. creative-enzymes.com Gene analysis has further suggested that this compound affects the expression of genes involved in wound healing and skin recovery, processes in which laminin and fibronectin are key players. ci.guide

Table 2: Impact of this compound on Laminin and Fibronectin

| Protein | Effect |

|---|---|

| Laminin | Increased production |

Maintaining skin elasticity and hydration are crucial for a youthful appearance. This compound has been shown to promote the production of elastin (B1584352) and hyaluronic acid, which are essential for these functions. cuikangsynthesis.comcreative-enzymes.com Elastin provides the skin with its ability to stretch and recoil, while hyaluronic acid is a powerful humectant that attracts and retains moisture. The increased synthesis of these components contributes to softer, more elastic, and well-hydrated skin. creative-enzymes.com

Table 3: Influence of this compound on Elastin and Hyaluronic Acid

| Component | Effect |

|---|---|

| Elastin | Promotes production |

Cellular Signaling Pathway Activation

Beyond its effects on the extracellular matrix, this compound also activates key cellular signaling pathways involved in cellular protection and response to stress.

This compound is a signaling peptide that effectively activates the Nuclear Factor E2-related factor 2 (NRF2) signaling pathway. creative-enzymes.com The NRF2 pathway plays a crucial role in defending the body against oxidative stress. creative-enzymes.com When activated by signals such as those from this compound, the transcription factor NRF2 moves into the cell's nucleus. creative-enzymes.com Inside the nucleus, NRF2 binds to Antioxidant Response Elements (AREs), which triggers the expression of a variety of antioxidant and detoxification enzymes. creative-enzymes.com These enzymes include superoxide (B77818) dismutase, glutathione (B108866) peroxidase, and glutathione reductase, which are all instrumental in neutralizing free radicals and reducing oxidative stress on skin cells. creative-enzymes.com By activating this pathway, this compound enhances the skin's antioxidant capacity. creative-enzymes.com

Table 4: Key Enzymes Upregulated by NRF2 Pathway Activation

| Enzyme | Function |

|---|---|

| Superoxide Dismutase | Neutralizes superoxide radicals |

| Glutathione Peroxidase | Reduces hydrogen peroxide and lipid hydroperoxides |

Enhancement of Cellular Antioxidant Capacity

This compound enhances cellular antioxidant defenses by activating the NRF2 (nuclear factor erythroid 2–related factor 2) signaling pathway. creative-enzymes.com NRF2 is a critical transcription factor that governs the expression of a wide array of antioxidant and detoxification enzymes. creative-enzymes.com Under normal conditions, NRF2 is kept inactive in the cytoplasm. However, upon activation by signaling molecules like this compound, NRF2 moves into the cell's nucleus. creative-enzymes.com

Once in the nucleus, NRF2 binds to specific DNA sequences known as antioxidant response elements (ARE). creative-enzymes.com This binding initiates the transcription and subsequent synthesis of several protective enzymes. creative-enzymes.com The primary function of these enzymes is to neutralize harmful free radicals and reactive oxygen species (ROS), thereby reducing oxidative stress on cells. creative-enzymes.com By stimulating this pathway, this compound effectively bolsters the cell's intrinsic antioxidant capacity, helping to protect it from oxidative damage. creative-enzymes.com

Table 1: Antioxidant Enzymes Upregulated by the NRF2 Pathway

| Enzyme Name | Function in Cellular Protection |

| Superoxide Dismutase | Converts superoxide radicals into less harmful hydrogen peroxide and oxygen. |

| Glutathione Peroxidase | Reduces hydrogen peroxide and lipid hydroperoxides to water and alcohols, respectively. |

| Glutathione Reductase | Regenerates the reduced form of glutathione, a key cellular antioxidant. |

Regulation of Oxidative Stress Responses in Keratinocytes

Keratinocytes, the primary cells of the epidermis, are constantly exposed to environmental factors like UV radiation and pollutants that generate high levels of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress can cause significant cellular damage, including DNA mutations, lipid peroxidation, and protein carbonylation, which may induce apoptosis (programmed cell death) and accelerate skin aging. nih.govresearchgate.net

This compound regulates the response to this stress primarily through its activation of the NRF2 pathway. creative-enzymes.com By promoting the synthesis of antioxidant enzymes, the peptide helps keratinocytes neutralize the excess free radicals generated by environmental aggressors. creative-enzymes.com This action mitigates the damaging downstream effects of oxidative stress, thereby protecting keratinocytes from premature aging and cell death. creative-enzymes.comresearchgate.net The skin's antioxidant enzymes are more highly expressed in the epidermis compared to the dermis, highlighting their importance in protecting the tissue from external threats. nih.gov

Gene Expression Modulation

Impact on Genes Associated with Wound Healing and Skin Recovery

Gene analysis studies suggest that this compound influences the expression of genes integral to the processes of wound healing and skin recovery. ci.guide The wound healing process is a complex biological cascade involving inflammation, proliferation, and remodeling phases, all of which are tightly controlled by genetic expression. nih.govplos.org Research on structurally similar palmitoylated peptides demonstrates a significant impact on this process, accelerating wound closure through enhanced re-epithelialization and collagen deposition. nih.govnih.govresearchgate.net

These peptides have been shown to promote the migration and proliferation of both keratinocytes and fibroblasts, key cellular activities in forming new tissue. plos.org This suggests an upregulation of genes that control cell motility and division. Furthermore, studies indicate that related peptides can modulate the release of crucial signaling proteins like Transforming Growth Factor-beta 1 (TGF-β1), a cytokine that plays a pivotal role in stimulating collagen synthesis and extracellular matrix formation. plos.org By influencing these genetic pathways, this compound supports the structural and functional restoration of damaged skin. nih.gov

Regulation of Epidermal Differentiation Biomarkers

This compound has been found to enhance the differentiation of epidermal fibroblasts. cuikangsynthesis.com Epidermal differentiation is a critical process where keratinocytes in the basal layer of the epidermis proliferate and progressively mature to form the protective outer layer of the skin, the stratum corneum. This process is regulated by the expression of numerous genes, particularly those within the Epidermal Differentiation Complex (EDC). mdpi.com

The proper expression of EDC genes is essential for the formation of a functional skin barrier. mdpi.com Environmental stressors, such as particulate matter, have been shown to downregulate key differentiation biomarkers like filaggrin. researchgate.net By promoting the differentiation of epidermal cells, this compound likely modulates the expression of these crucial biomarkers, contributing to the maintenance and integrity of the epidermal barrier. This action helps ensure the skin remains resilient against external threats. sincereskincare.com

Influence on Genes Related to Longevity Phenotypes

The influence of this compound on genes related to longevity is linked to its ability to enhance cellular resilience against stress. A key genetic factor associated with human longevity is the FOXO3 gene, which upregulates target genes involved in stress resistance, metabolism, and cell cycle control. nih.gov The activation of these protective genetic pathways helps mitigate the adverse effects of age-related diseases. nih.gov

This compound contributes to this cellular resilience by activating the NRF2 pathway, a critical mechanism for defending against oxidative stress. creative-enzymes.com Oxidative stress is a major driver of the aging process. timeline.com By boosting the expression of antioxidant genes, the peptide helps protect cells from accumulated damage over time. This mechanism aligns with the function of known longevity genes that work by enhancing the cell's ability to withstand and repair damage, thereby promoting a healthier lifespan at the cellular level. nih.govpeptidesciences.com

Investigations into Apoptosis and Cell Cycle Regulatory Genes

While direct studies on this compound's effect on specific apoptosis and cell cycle genes are limited, its mechanism of action suggests an indirect regulatory role. Deficiencies in apoptotic pathways, which lead to programmed cell death, are linked to numerous diseases. researchgate.net Oxidative stress is a known trigger for apoptosis in keratinocytes. researchgate.net

By activating antioxidant defenses, this compound mitigates a primary cause of cellular damage that would otherwise initiate pro-apoptotic signaling. creative-enzymes.comresearchgate.net Research on other peptides has shown direct modulation of genes in these pathways; for example, some peptides can cause the downregulation of cell-cycle-related genes and the upregulation of pro-apoptotic genes like BMF (BCL2-modifying factor) in tumor cells. mdpi.com Other peptide fragments have been observed to induce cell death by affecting cell cycle phases and causing sustained phosphorylation of signaling proteins like ERK1/2. nih.gov this compound's primary role appears to be protective, reducing the cellular stress that could lead to the activation of genes controlling apoptosis and cell cycle arrest.

Studies on Cellular Adhesion Gene Expression

This compound, also known as Pal-KT, has been shown in scientific studies to influence the expression of genes crucial for skin structure and repair. Gene analysis suggests that this peptide affects the expression of genes involved in processes such as wound healing and skin recovery ci.guide.

In vitro research using full-thickness human skin equivalents has demonstrated that this compound increases the expression of several key skin biomarkers. These include proteins associated with the basement membrane, a critical area for cellular adhesion between the epidermis and dermis. Specifically, the expression of laminins and collagen IV was observed to be upregulated in the presence of the peptide mattek.com. Laminins are essential glycoproteins that play a significant role in the architecture of the basement membrane and in mediating cell attachment, differentiation, and migration. Collagen IV is the primary structural component of the basement membrane, providing a scaffold for other proteins and ensuring the integrity of the dermal-epidermal junction.

While direct quantitative data on the gene expression of specific cell adhesion molecules like integrins in response to this compound is not extensively detailed in the available literature, its documented effect on basement membrane components like laminin and collagen IV points towards a mechanism that enhances the structural framework supporting cellular adhesion mattek.com.

Interactions with Dermal Fibroblasts and Matrix Cells

This compound acts as a signaling peptide, demonstrating significant interaction with dermal fibroblasts and influencing the production of the extracellular matrix (ECM) cuikangsynthesis.com. As a matrikine lipo-peptide, it has properties that boost the production of ECM components by fibroblasts, which are the primary cells responsible for synthesizing and maintaining the dermal matrix ci.guide.

Studies have shown that this compound stimulates dermal fibroblasts to increase the synthesis of several essential structural proteins ci.guidecuikangsynthesis.com. Its activity has been identified through peptide screening programs, which have confirmed its ability to enhance the production of key components of the skin's structural framework ci.guide.

The primary interactions and effects of this compound on dermal fibroblasts and the extracellular matrix include the promotion of:

Collagen Synthesis : It specifically promotes the synthesis of type I and type IV collagen in dermal fibroblasts cuikangsynthesis.com. Type I collagen is the most abundant collagen in the skin, providing tensile strength, while type IV collagen is a key component of the basement membrane mattek.comcuikangsynthesis.com.

Fibronectin Production : The synthesis of fibronectin, a glycoprotein that plays a vital role in cell adhesion, growth, migration, and differentiation, is also increased cuikangsynthesis.com.

Elastin Production : The peptide has been shown to increase the expression of elastin, a protein that provides elasticity and resilience to the skin mattek.comcuikangsynthesis.com.

Other ECM Components : this compound also enhances the production of other crucial molecules such as hyaluronic acid and glycosaminoglycans, which are vital for skin hydration and structural integrity cuikangsynthesis.com.

The table below summarizes the observed effects of this compound on key extracellular matrix components based on in vitro studies.

| Target Cell/Structure | Affected Component | Observed Effect |

| Dermal Fibroblasts | Type I Collagen | Increased Synthesis cuikangsynthesis.com |

| Dermal Fibroblasts | Type IV Collagen | Increased Synthesis mattek.comcuikangsynthesis.com |

| Dermal Fibroblasts | Fibronectin | Increased Synthesis mattek.comcuikangsynthesis.com |

| Dermal Fibroblasts | Elastin | Increased Production mattek.comcuikangsynthesis.com |

| Dermal Fibroblasts | Hyaluronic Acid | Increased Production cuikangsynthesis.com |

| Dermal Fibroblasts | Glycosaminoglycans | Increased Production cuikangsynthesis.com |

| Basement Membrane | Laminins | Increased Expression mattek.com |

Research Methodologies for Palmitoyl Dipeptide 7 Investigations

In Vitro Experimental Models

In vitro studies, conducted outside of a living organism, provide a controlled environment to meticulously examine the cellular and molecular effects of Palmitoyl (B13399708) dipeptide-7. These models are foundational in elucidating the mechanisms by which this peptide may improve skin structure and function.

Human-Derived Fibroblast Culture Systems

Human dermal fibroblasts are the primary cells responsible for synthesizing the skin's extracellular matrix (ECM), which includes essential proteins like collagen and elastin (B1584352) that provide structural integrity and elasticity. To investigate the direct impact of Palmitoyl dipeptide-7 on these crucial cells, researchers utilize human-derived fibroblast culture systems.

In these systems, fibroblasts are isolated from human skin samples and grown in a laboratory setting. These cultured cells can then be treated with this compound to observe its effects on cellular processes. A key area of investigation is the peptide's ability to stimulate the production of ECM components. Studies have indicated that this compound can boost the production of structural skin proteins, particularly collagen, by fibroblasts. researchgate.net This stimulation of ECM synthesis is a primary mechanism through which the peptide is thought to exert its anti-aging benefits.

Human Skin Equivalent Cultures and Biomarker Analysis

To more closely mimic the complex, three-dimensional structure of human skin, researchers employ human skin equivalent (HSE) cultures. These advanced in vitro models consist of both epidermal and dermal layers, providing a more physiologically relevant environment to test the effects of topically applied compounds like this compound.

In a notable study, this compound (referred to as Pal-KT) was topically applied to a full-thickness in vitro human skin equivalent. Subsequent analysis of various skin biomarkers revealed a broad range of effects. The study demonstrated that the dipeptide increased the expression of biomarkers associated with:

Epidermal Keratinocyte Differentiation: Essential for maintaining a healthy skin barrier.

Dermal Fibroblasts: Indicating an impact on the cells that produce the skin's structural framework.

Dermal Matrix and Remodeling: Including collagens and elastin, which are vital for skin firmness and elasticity.

Basement Membrane: The critical junction between the epidermis and dermis, with increased expression of laminins and collagen IV.

Hydration and Wound Healing: Affecting biomarkers such as fibronectin.

Longevity: Influencing biomarkers associated with cellular lifespan.

This comprehensive biomarker analysis in a human skin equivalent model provides strong evidence for the multifaceted action of this compound on various aspects of skin health and aging.

Gene Expression Profiling Techniques (e.g., Microarray Analysis)

To gain a deeper understanding of the molecular pathways affected by this compound, researchers utilize gene expression profiling techniques such as microarray analysis. This technology allows for the simultaneous measurement of the expression levels of thousands of genes in a cell or tissue sample.

By treating skin cells or human skin equivalents with this compound and then performing microarray analysis, scientists can identify which genes are upregulated (turned on) or downregulated (turned off) in response to the peptide. Gene microarray analysis has suggested that this compound influences not only the dermis and basement membrane but also affects biomarkers related to epidermal differentiation, wound healing, and cellular longevity. researchgate.net This powerful technique helps to uncover the broader biological processes modulated by the peptide, offering insights into its comprehensive anti-aging potential.

Cell Viability and Cytotoxicity Assays

Before a cosmetic ingredient can be considered for use, its safety at the cellular level must be established. Cell viability and cytotoxicity assays are fundamental in vitro tests used to determine the potential of a substance to cause harm to cells.

These assays typically involve exposing cultured cells, such as human dermal fibroblasts, to varying concentrations of the test compound. The health of the cells is then assessed using various indicators. For instance, the MTT assay measures the metabolic activity of cells, where a decrease in activity can indicate cell death. While specific public data on this compound is limited, it is a standard and crucial step in the preclinical evaluation of any cosmetic peptide to ensure it does not negatively impact cell survival at effective concentrations.

Quantitative Analysis of Protein Biomarkers

To quantify the effects of this compound on the production of key skin proteins, researchers employ various analytical techniques. These methods provide concrete data on the increase in specific protein biomarkers following treatment with the peptide.

Studies have shown that this compound increases the production of essential structural proteins. Within dermal fibroblasts, it has been found to enhance the synthesis of collagen I, collagen IV, and fibronectin. Furthermore, in human skin equivalents, it has been demonstrated to increase the expression of collagens and elastin. This quantitative data is critical for substantiating the claims of improved skin firmness and elasticity.

Table 1: Summary of In Vitro Research Findings for this compound

| Research Methodology | Key Findings |

| Human-Derived Fibroblast Culture | Stimulates the production of extracellular matrix components, including collagen I, collagen IV, and fibronectin. |

| Human Skin Equivalent Cultures | Increases the expression of a wide range of biomarkers related to epidermal differentiation, dermal matrix, basement membrane, hydration, and wound healing. |

| Gene Expression Profiling | Affects the expression of genes involved in epidermal differentiation, wound healing, and longevity. |

| Quantitative Protein Analysis | Demonstrates a measurable increase in key structural proteins such as collagens and elastin. |

In Vivo Research Approaches (General Applicability to Peptides)

While in vitro studies provide valuable mechanistic insights, in vivo research, conducted on living organisms, is essential to evaluate the real-world efficacy of cosmetic ingredients. For cosmetic peptides like this compound, in vivo studies typically involve topical application to human skin followed by the measurement of various skin parameters.

Common in vivo research approaches for cosmetic peptides include:

Human Clinical Trials: These studies involve a panel of human volunteers who apply a product containing the peptide over a specified period. Skin characteristics such as wrinkle depth, skin elasticity, firmness, and hydration are measured at baseline and at various time points throughout the study using non-invasive instrumental methods.

Skin Biopsies: In some research settings, small skin biopsies may be taken before and after treatment to analyze changes in the skin's structure and the expression of specific proteins and genes at the tissue level.

Confocal Microscopy: This non-invasive imaging technique allows for the visualization of the skin's layers in vivo, enabling researchers to observe changes in cellular structure and the dermal-epidermal junction over time.

These in vivo approaches are crucial for confirming the anti-aging benefits observed in in vitro models and for establishing the practical effectiveness of peptides like this compound in improving the appearance of aging skin.

Animal Models for Skin Aging and Wound Healing Studies

Animal models are fundamental in preclinical research to understand the biological activity of peptides in a complex living system. Rodent models, in particular, are frequently utilized for their well-characterized skin biology and healing processes.

For wound healing studies, researchers often employ full-thickness excisional wound models in rats or mice. nih.govresearchgate.net In a typical protocol, a standardized wound is created on the dorsal side of the animal, and the test peptide is applied topically. nih.gov The rate of wound closure is monitored over time, providing a quantitative measure of healing efficacy. For instance, studies on related palmitoylated peptides have tracked wound contraction and re-epithelialization over periods of 15 to 18 days. nih.gov Sprague Dawley (SD) rats and C57BL/6 mice are common strains used for these types of investigations. nih.govresearchgate.net Porcine models are also valuable due to the similarity between pig and human skin.

While direct animal model studies focusing exclusively on this compound for skin aging are less common in publicly available literature, the general methodology involves inducing aging-like skin changes, often through chronic UV exposure, and then evaluating the restorative effects of the test compound.

Table 1: Example Data from Animal Wound Healing Study with a Palmitoylated Peptide

| Time Point | Parameter Measured | Control Group (No Treatment) | Palmitoyl-Peptide Group |

| Day 15 | Wound Area (cm²) | 0.66 ± 0.20 | 0.40 ± 0.06 |

| Day 15 | % Wound Closure | 86.85 ± 5.47 | 94.52 ± 2.27 |

| Post-Healing | Collagen Deposition (%) | 49.65 ± 5.37 | 90.33 ± 2.91 |

| Post-Healing | Fibroblast Count (%) | Not Reported | 82.86 ± 3.00 |

Data adapted from a study on a palmitoylated tetrapeptide to demonstrate typical research findings. nih.gov

Biomechanical Assessment of Skin Properties

To quantify the effects of peptides on skin aging parameters, non-invasive instrumental assessments are employed to measure changes in the skin's mechanical properties. These techniques are often used in human clinical studies but are based on principles applicable to animal models as well.

Key biomechanical properties evaluated include:

Skin Elasticity: This is a measure of the skin's ability to stretch and return to its original state, reflecting the health of the dermal elastin fiber network. Instruments like the Cutometer® are commonly used to perform these measurements. Studies on formulations containing palmitoyl peptides have shown statistically significant increases in skin elasticity, with improvements of up to 8.79% observed after four weeks of application. nih.gov

Dermal Density: This parameter reflects the structural integrity of the dermis, which is largely composed of collagen. High-frequency ultrasound can be used to visualize and quantify changes in dermal density. In one study, a formulation with palmitoyl peptides led to a 27.63% increase in dermal density after four weeks. nih.gov

Wrinkle Reduction: The severity of wrinkles, particularly around the eyes (crow's feet), can be quantified using silicone replica analysis and imaging systems. Formulations containing palmitoyl peptides have demonstrated a decrease in wrinkles by as much as 14.07% over a four-week period. nih.gov

These instrumental methods provide objective, quantitative data on the peptide's ability to improve skin firmness, tone, and texture. nih.govcmes.org

Histological and Morphological Analysis of Dermal Tissues

Following in vivo studies, tissue samples from the treated and control areas are collected for histological and morphological analysis. This microscopic examination provides critical insights into the peptide's mechanism of action at a cellular level.

Standard staining techniques include:

Masson's Trichrome Staining: This technique is specifically used to visualize collagen fibers, which stain blue. It allows for the semi-quantitative assessment of collagen deposition and organization within the dermis. In wound healing studies, peptide-treated groups have shown significantly enhanced and more organized collagen deposition compared to controls. nih.gov

Through this analysis, researchers can observe key healing and anti-aging indicators such as increased fibroblast proliferation, enhanced collagen synthesis, and diminished scar formation. nih.gov

Analytical and Biophysical Characterization Techniques

The rigorous characterization of this compound is essential to confirm its structure, purity, and stability. This is achieved through a suite of sophisticated analytical and biophysical methods.

Spectroscopic Methods for Peptide Structure (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgspringernature.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.org

The resulting CD spectrum provides a signature of the peptide's conformational state:

α-helix structures typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org

β-sheet structures are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coil or unordered structures exhibit a strong negative band near 200 nm. americanpeptidesociety.org

By analyzing the CD spectrum of this compound, researchers can determine its predominant conformation in different solvent environments, which can influence its biological activity and stability. The technique is also used to monitor conformational changes that may occur upon interaction with model membranes or other biological molecules. researchgate.netnih.gov

Chromatographic Techniques for Purity and Quantification (e.g., HPLC, LC-MS/MS)

Chromatographic methods are indispensable for the separation, purification, and quantification of synthetic peptides like this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of peptides. creative-proteomics.com The peptide is passed through a column (commonly a C18 column) with a nonpolar stationary phase, and a gradient of an organic solvent (like acetonitrile) is used for elution. creative-proteomics.com Purity is determined by integrating the peak area of the main compound relative to the total area of all peaks detected, typically by UV absorbance at 214-220 nm. creative-proteomics.com Commercial suppliers of high-quality peptides often use HPLC to certify purity levels exceeding 99%.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying peptides in complex matrices such as cosmetic creams or biological fluids. cmes.orgresearchgate.netnih.gov The method couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After chromatographic separation, the peptide is ionized (e.g., by electrospray ionization, ESI) and selected in the first mass analyzer. It is then fragmented, and specific fragments are monitored in the second mass analyzer. This selected reaction monitoring (SRM) provides excellent specificity and allows for quantification at very low levels. cmes.org

Table 2: Example Parameters for LC-MS/MS Quantification of Palmitoyl Peptides

| Parameter | Specification |

| Chromatography | |

| Column | Reversed-Phase (e.g., LIChrospher® 60RP-select B) |

| Mobile Phase A | 50 mmol·L⁻¹ ammonium (B1175870) acetate (B1210297) with 0.3% acetic acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Mode | ESI⁺ / ESI⁻ |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Performance | |

| Linearity Range | 2.0 - 200.0 µg·L⁻¹ |

| Recovery | 89.4% - 111% |

Data adapted from a published method for the determination of 5 palmitoyl polypeptides in cosmetics. cmes.org

Evaluation of Peptide Stability in Biological Matrices

Assessing the stability of this compound in relevant biological environments is crucial for understanding its bioavailability and duration of action. The primary challenge for palmitoylated peptides is the stability of the covalent linkage between the fatty acid and the peptide. nih.gov S-palmitoylation, which involves a thioester bond, is known to be potentially labile. nih.gov

A typical stability study involves:

Incubation: The peptide is incubated at a physiological temperature (e.g., 37°C) in a relevant biological matrix, such as human plasma, serum, or a skin tissue homogenate.

Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 1, 4, 8, 24 hours).

Analysis: The concentration of the intact parent peptide remaining in each sample is quantified using a validated LC-MS/MS method, as described previously.

Special considerations for palmitoylated peptides include the sample preparation steps. For instance, certain reducing agents (like dithiothreitol) and buffer conditions can artificially cleave the palmitoyl group, leading to an underestimation of stability. nih.gov Therefore, methods must be carefully optimized, for example, by using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) as a reducing agent in a neutral Tris buffer to preserve the integrity of the lipopeptide during analysis. nih.gov The degradation products can also be identified and monitored to understand the metabolic pathways.

Synthetic Strategies and Optimization in Palmitoyl Dipeptide 7 Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the assembly of the peptide backbone of Palmitoyl (B13399708) dipeptide-7. This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.

A common choice of resin for the synthesis of peptide amides like Palmitoyl dipeptide-7 is the Rink Amide resin. cuikangsynthesis.com The synthesis typically begins with the C-terminal amino acid, in this case, Threonine (Thr), being attached to the resin. The resin is first swelled in a suitable solvent such as N,N-dimethylformamide (DMF). cuikangsynthesis.com

The most prevalent strategy for SPPS of this compound utilizes the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. The Fmoc group is base-labile and is typically removed by treatment with a solution of piperidine in DMF. cuikangsynthesis.compeptide.com This deprotection step exposes the N-terminal amine of the resin-bound amino acid, allowing for the coupling of the next Fmoc-protected amino acid in the sequence.

The general cycle of Fmoc-based SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a piperidine/DMF solution. cuikangsynthesis.com

Washing: Thorough washing of the resin with DMF to remove excess piperidine and byproducts. cuikangsynthesis.com

Coupling: Addition of the next Fmoc-protected amino acid, which has been pre-activated, to the deprotected N-terminus of the peptide chain. cuikangsynthesis.com

Washing: Washing the resin to remove unreacted reagents and byproducts. cuikangsynthesis.com

This cycle is repeated for each amino acid in the peptide sequence. For this compound, this involves the coupling of Fmoc-Lys(Boc)-OH after the initial attachment of Fmoc-Thr(tBu)-OH to the resin.

| Step | Reagent/Solvent | Purpose |

| Resin Swelling | DMF | Prepares the resin for synthesis by expanding the polymer matrix. |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminal amino acid. |

| Amino Acid Coupling | Fmoc-amino acid, Coupling reagents | Forms the peptide bond between the new amino acid and the growing chain. |

| Washing | DMF | Removes excess reagents and byproducts after deprotection and coupling steps. |

The formation of the peptide bond during SPPS requires the activation of the carboxylic acid group of the incoming amino acid. Common coupling reagents used in the synthesis of this compound include combinations like N,N'-diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure. cuikangsynthesis.com Microwave-assisted coupling can be employed to shorten reaction times and improve efficiency. cuikangsynthesis.com

Protecting groups are crucial to prevent unwanted side reactions at the reactive side chains of the amino acids. For this compound, the side chain of Threonine is typically protected with a tert-butyl (tBu) group, and the side chain of Lysine is protected with a tert-butoxycarbonyl (Boc) group. creative-peptides.com These protecting groups are stable to the basic conditions used for Fmoc removal but are readily cleaved under acidic conditions during the final cleavage of the peptide from the resin.

| Amino Acid | α-Amino Protecting Group | Side Chain Protecting Group | Rationale |

| Threonine (Thr) | Fmoc | tert-butyl (tBu) | Prevents side chain reactions and is acid-labile for final cleavage. |

| Lysine (Lys) | Fmoc | tert-butoxycarbonyl (Boc) | Protects the ε-amino group and is removed during final cleavage. |

Palmitoylation Procedures and Conjugation Chemistry

The final step in the synthesis of the this compound molecule is the attachment of the palmitoyl group to the N-terminus of the dipeptide. This process, known as palmitoylation, enhances the lipophilicity of the peptide, which can improve its penetration into the skin. googleapis.com

Palmitoylation is typically performed after the peptide chain has been fully assembled on the solid support and the final Fmoc group has been removed from the N-terminal lysine. Palmitic acid is activated using coupling reagents, similar to those used for peptide bond formation, and then reacted with the free amine of the N-terminal amino acid. uu.nl To avoid solubility issues, palmitic acid may require heating or sonication to fully dissolve in the reaction solvent. cuikangsynthesis.com Microwave assistance can also enhance the efficiency of the palmitoylation step. cuikangsynthesis.com

Purification and Characterization of Synthetic this compound

Following the completion of the synthesis and palmitoylation on the solid support, the lipopeptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a strong acid cocktail, often containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane (TIS) to prevent side reactions. cuikangsynthesis.comuu.nl

The crude peptide is then precipitated in cold diethyl ether, collected, and dried. cuikangsynthesis.com Due to the presence of impurities and byproducts from the synthesis, the crude this compound must be purified. The standard method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). cuikangsynthesis.com

The purified this compound is characterized to confirm its identity and purity. The primary techniques used for characterization are:

Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight of the synthesized lipopeptide. cuikangsynthesis.com

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. cuikangsynthesis.com

The purification of palmitoylated peptides can be challenging due to their increased hydrophobicity, which can lead to aggregation and poor chromatographic performance. uu.nl Several strategies can be employed to enhance purification efficiency:

Optimization of HPLC Conditions: This includes adjusting the mobile phase composition (e.g., the gradient of acetonitrile in water with a TFA modifier), flow rate, and column type (e.g., C18). cuikangsynthesis.com

Sample Pre-treatment: Dissolving the crude peptide in a suitable solvent and filtering it before injection onto the HPLC column can prevent clogging and improve separation. google.com

Use of Polystyrene-Divinylbenzene Matrix Fillers: These can be a cost-effective alternative for purification and can be resistant to harsh cleaning conditions, extending their lifespan. google.com

Structure-Activity Relationship Studies in this compound Design

This compound is a signaling peptide that is a fragment of immunoglobulin G. dermafactors.com Its biological activity is related to its ability to modulate cellular processes in the skin. Structure-activity relationship (SAR) studies aim to understand how the chemical structure of this compound correlates with its biological function.

The dipeptide sequence, Lysine-Threonine (KT), is crucial for its activity. This sequence is a part of the larger, well-known peptide, Palmitoyl pentapeptide-4 (Pal-KTTKS). ci.guide The palmitoyl group is essential for enhancing skin penetration and bioavailability. googleapis.com

Research suggests that this compound can promote the synthesis of extracellular matrix components such as type I and type IV collagen and fibronectin in dermal fibroblasts. cuikangsynthesis.com This activity is believed to contribute to its anti-aging effects. It is thought to act as a signaling molecule, influencing cellular communication and promoting skin regeneration. sincereskincare.comcosmileeurope.eu

| Component | Function |

| Palmitoyl Group | Increases lipophilicity, enhances skin penetration and stability. |

| Lysine (K) | Part of the active peptide sequence, contributes to the overall charge and interaction with cellular targets. |

| Threonine (T) | Part of the active peptide sequence, its hydroxyl group may be involved in hydrogen bonding interactions. |

Influence of Lipophilic Conjugation on Bioactivity

The conjugation of peptides with lipophilic moieties, such as the fatty acid palmitic acid, is a widely employed strategy to enhance their biological activity. This process, known as palmitoylation, significantly alters the physicochemical properties of the peptide, leading to improved efficacy. This compound, a synthetic peptide composed of two amino acids, is often used in cosmetic formulations for its ability to promote skin regeneration and improve elasticity. sincereskincare.com The attachment of the palmitoyl group is crucial for its function, primarily by increasing its lipophilicity. avenalab.com

This increased lipophilicity facilitates several key advantages:

Enhanced Skin Penetration: The outermost layer of the skin, the stratum corneum, is lipid-rich and acts as a barrier to water-soluble molecules. By attaching a fatty acid chain, the peptide becomes more compatible with this lipid barrier, allowing for better absorption and penetration to its target sites within the skin. mdpi.comresearchgate.net

Improved Stability: Peptides are susceptible to degradation by enzymes present in the skin. bachem.com The lipophilic palmitoyl group can help protect the dipeptide from enzymatic cleavage, thereby increasing its stability and prolonging its biological action. researchgate.net

The mechanism behind this enhanced activity involves the fatty acid chain strengthening the interaction between the peptide conjugate and the microbial or cellular plasma membrane. researchgate.net For instance, the palmitoyl group in Palmitoyl Tetrapeptide-7, a similar lipopeptide, is attached to the first amino acid (glycine) via an amide bond, giving the peptide a lipophilic character that aids in its absorption through the skin. avenalab.com This modification allows the peptide to act as a signaling agent, stimulating the production of extracellular matrix components like collagen. sincereskincare.comci.guide

| Property | Unconjugated Dipeptide | Palmitoyl-Conjugated Dipeptide | Rationale for Improvement |

|---|---|---|---|

| Skin Penetration | Low | High | Increased lipophilicity enhances passage through the lipid-rich stratum corneum. mdpi.com |

| Enzymatic Stability | Low | Moderate to High | The fatty acid moiety provides steric hindrance, protecting the peptide bond from enzymatic degradation. bachem.comresearchgate.net |

| Interaction with Cell Membranes | Weak | Strong | The lipid tail facilitates anchoring to and interaction with the cell's lipid bilayer. researchgate.net |

| Overall Bioactivity | Low | High | A combination of improved delivery, stability, and cellular interaction leads to a more potent biological effect. researchgate.net |

Exploration of Dipeptide Sequence Modifications

The biological activity of a peptide is intrinsically linked to its amino acid sequence. study.com In the context of palmitoylated dipeptides, the sequence of the two amino acids determines the specific biological signal that is delivered to the cells. Researchers explore modifications to this sequence to fine-tune the peptide's function, a process guided by structure-activity relationship (SAR) studies. americanpeptidesociety.org The goal of these modifications is to optimize the peptide's interaction with specific cellular targets, such as receptors or enzymes, to achieve a desired physiological outcome.

Key considerations in dipeptide sequence modification include:

Target Specificity: The sequence dictates the peptide's ability to mimic natural protein fragments and interact with specific cellular components. For instance, this compound is a matrikine, a type of signaling peptide derived from the breakdown of extracellular matrix proteins. ci.guide Its sequence (palmitoyl-lysine-threonine) is a fragment of the well-known Matrixyl™ pentapeptide (Pal-KTTKS) and exhibits similar properties in stimulating the production of collagen by fibroblasts. ci.guide By altering the lysine or threonine residues, researchers can modulate this collagen-stimulating activity.

Conformational Effects: The sequence of a dipeptide influences its three-dimensional structure. researchgate.net Even small changes can alter the peptide's shape, affecting its ability to fit into the binding site of a target receptor or enzyme, thereby enhancing or diminishing its activity.

Systematic modifications, such as alanine scanning or substituting amino acids with different properties (e.g., hydrophobic, charged, polar), are common strategies. rsc.org For example, studies on other peptides have shown that incorporating D-amino acids instead of the natural L-amino acids can increase resistance to proteolytic degradation. researchgate.net Such modifications allow for the establishment of correlations between structural parameters and biological activity, guiding the design of more potent and specific peptides. researchgate.net

| Original Sequence Fragment | Modified Sequence Fragment | Rationale for Modification | Potential Impact on Bioactivity |

|---|---|---|---|

| -Lys-Thr- | -Arg-Thr- | Substitute Lysine (Lys) with Arginine (Arg), another basic amino acid, to evaluate the importance of the specific side-chain structure. | May maintain or slightly alter collagen-synthesis signaling, depending on receptor binding affinity. |

| -Lys-Thr- | -Lys-Val- | Substitute Threonine (Thr), a polar amino acid, with Valine (Val), a hydrophobic amino acid. | Could alter the peptide's interaction with its target, potentially reducing its signaling efficacy for collagen synthesis but might enhance other activities. |

| -Lys-Thr- | -Ala-Thr- | Alanine (Ala) scan to determine the importance of the Lysine side chain for activity. | Likely to reduce bioactivity if the positive charge of Lysine is critical for receptor interaction. |

| -Lys-Thr- | -D-Lys-L-Thr- | Incorporate a D-amino acid to increase enzymatic stability. | May increase peptide half-life, potentially leading to a more sustained biological effect, provided the target receptor can still recognize the modified shape. |

Comparative and Synergistic Research with Palmitoyl Dipeptide 7

Comparative Analysis with Other Signal Peptides

Signal peptides are fragments of proteins that can stimulate or modulate cellular activities. The performance of Palmitoyl (B13399708) dipeptide-7 is frequently benchmarked against other well-established signal peptides, particularly those within the matrikine family.

Palmitoyl dipeptide-7, also known as Pal-KT, is a matrikine lipo-peptide that shares structural similarities with the more widely known Palmitoyl Pentapeptide-4 (Pal-KTTKS), which is a component of Matrixyl™. ci.guidehonest.scot Matrikines are peptides derived from the fragmentation of extracellular matrix (ECM) proteins like collagen, which act as cellular messengers to initiate skin repair processes. mdpi.com

Research indicates that this compound exhibits properties similar to Palmitoyl Pentapeptide-4, notably in its ability to stimulate the production of ECM components, such as collagen, by fibroblast cells. ci.guide In a peptide screening program conducted by Sederma and P&G Beauty Division, this compound demonstrated superior activity in human-derived fibroblasts compared to other peptides tested. ci.guide Scientific tests have shown that it increases the production of structural skin proteins, including collagen and laminin. ci.guide Furthermore, gene analysis studies suggest that this compound influences the expression of genes involved in wound healing and skin recovery. ci.guide

Palmitoyl Pentapeptide-4 is considered one of the most effective and well-researched peptides, with multiple clinical studies demonstrating its ability to significantly reduce the appearance of fine lines and wrinkles by supporting the skin's natural renewal processes. honest.scotolay.com The palmitoyl group attached to the peptide enhances its penetration into the skin's surface. olay.com

| Feature | This compound (Pal-KT) | Palmitoyl Pentapeptide-4 (Pal-KTTKS) |

|---|---|---|

| Peptide Sequence Motif | Contains the Lysine-Threonine sequence found in Pal-KTTKS. ci.guide | Lysine-Threonine-Threonine-Lysine-Serine. ci.guide |

| Primary Function | Stimulates production of extracellular matrix (ECM) components like collagen and laminin. ci.guide | Stimulates collagen, elastin (B1584352), and hyaluronic acid production. olay.commdpi.com |

| Mechanism of Action | Acts as a matrikine, signaling fibroblasts to produce more ECM proteins; affects gene expression related to wound healing. ci.guide | Acts as a matrikine, mimicking a fragment of procollagen (B1174764) I to signal for new collagen synthesis. olay.commdpi.com |

| Reported Activity | Shown to have superior activity in stimulating human fibroblasts in specific screening programs. ci.guide | Clinically proven to reduce the appearance of fine lines and wrinkles. olay.com |

The family of palmitoyl oligopeptides encompasses a range of molecules with varying amino acid chain lengths and sequences, leading to different biological functions. While many function as skin conditioning agents, their specific activities can be quite distinct. cir-safety.org For instance, Palmitoyl hexapeptide-12 is known to stimulate the synthesis of collagen, elastin, fibronectin, and glycosaminoglycans. mdpi.com In contrast, other palmitoyl oligopeptides may function primarily as antioxidants (e.g., Palmitoyl tetrapeptide-20) or antimicrobial agents (e.g., Palmitoyl hexapeptide-26). cir-safety.org

This compound's specific role is to help rebalance (B12800153) skin's natural maintenance processes, which can become disorganized with age, making the skin more resilient and less prone to compromise. olay.com This contrasts with peptides like Palmitoyl Tetrapeptide-7, which is known for its ability to reduce inflammation by decreasing the secretion of interleukin-6 (IL-6). mdpi.comspecialchem.com The term "Palmitoyl Oligopeptide" was previously used as a broader term that included peptides like Palmitoyl hexapeptide-12. paulaschoice.nl

| Palmitoyl Oligopeptide | Primary Function / Activity Profile |

|---|---|

| This compound | Stimulates ECM production (collagen, laminin); helps skin become more resilient. ci.guideolay.commyrevea.com |

| Palmitoyl Tripeptide-1 | Stimulates collagen synthesis and prevents its degradation after UVA exposure. mdpi.com |

| Palmitoyl Tetrapeptide-7 | Reduces inflammation by decreasing IL-6 secretion. mdpi.comsummitspa.ca |

| Palmitoyl Pentapeptide-4 | Stimulates collagen, elastin, and hyaluronic acid synthesis. olay.com |

| Palmitoyl Hexapeptide-12 | Stimulates synthesis of collagen, elastin, fibronectin, and glycosaminoglycans. mdpi.com |

Assessment of Matrix Effects in Peptide Combinations

When combining multiple peptides and other molecules in a single formulation, it is important to consider potential "matrix effects." In the context of analytical chemistry, matrix effects refer to the alteration of an analyte's signal intensity due to the presence of other components in the sample. nih.gov These effects can cause the signal for a particular molecule to be enhanced or suppressed, which can pose challenges for quantitative analysis. nih.gov

Emerging Research Directions and Translational Perspectives

Palmitoyl (B13399708) Dipeptide-7 in Advanced Skin Tissue Engineering Models

The application of Palmitoyl dipeptide-7 and its derivatives is being explored in the sophisticated field of skin tissue engineering, particularly in the development of biomimetic scaffolds and bioinks. Tissue engineering aims to create three-dimensional constructs that mimic native human tissues, and hydrogels are a key component in this endeavor. nih.gov

A notable area of research involves the incorporation of fatty acid-conjugated peptides into hydrogels to enhance their performance for cutaneous regeneration. nih.gov For instance, a novel tetrapeptide derived from the sequence of Palmitoyl tetrapeptide-7, known as palmitoyl-GDPH, has been successfully integrated into gelatin-based hydrogels. nih.gov These gelatin-palmitoyl-GDPH hydrogels, fabricated as injectable or 3D-printable bioinks, have demonstrated characteristics favorable for wound healing applications. nih.gov

Key research findings indicate that these peptide-enhanced hydrogels exhibit excellent biocompatibility, biodegradability, and the ability to promote the formation of the extracellular matrix (ECM). nih.gov In vitro cytotoxicity assays showed that these scaffolds support high viability (>90%) of human dermal fibroblasts (HDFs), promoting their survival, proliferation, and adhesion. nih.gov A significant finding was that increasing the concentration of the palmitoyl-peptide derivative correspondingly increased the porosity of the hydrogel scaffolds. This is advantageous as it creates a microstructure with well-developed, uniform pores and good interconnectivity, which closely resembles the architecture of natural skin tissue. nih.gov Furthermore, these hydrogels demonstrate a high swelling ratio, allowing them to effectively absorb wound exudate, a crucial function for wound dressings. nih.gov

These studies highlight the potential of using palmitoylated peptides like this compound as functional components in advanced bioinks, offering a promising platform for developing the next generation of materials for skin tissue engineering and regenerative medicine. nih.gov

Role in Understanding Broader Metabolic Pathways in Skin Physiology

Beyond its recognized role in stimulating extracellular matrix protein synthesis, this compound is instrumental in research aimed at understanding more complex metabolic and signaling pathways in skin physiology. ci.guidecosmileeurope.eu Peptides, as endogenous protein building blocks, are central to the body's metabolism, signaling for the activation of repair mechanisms. cosmileeurope.eu

A critical area of investigation is the peptide's role in mitigating cellular stress. Research has shown that this compound can activate the NRF2 (nuclear factor erythroid 2–related factor 2) signaling pathway. creative-enzymes.com The NRF2 pathway is a primary defense mechanism against oxidative stress caused by free radicals. creative-enzymes.com When activated, NRF2 initiates the expression of numerous antioxidant enzymes, including superoxide (B77818) dismutase and glutathione (B108866) peroxidase. creative-enzymes.com By effectively activating this pathway, this compound helps enhance the skin's intrinsic antioxidant capacity, protecting cells from oxidative damage. creative-enzymes.com

Furthermore, related palmitoylated peptides are known to modulate inflammatory pathways. Palmitoyl tetrapeptide-7, for example, significantly reduces the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. green-river.euavenalab.com Elevated levels of IL-6 are associated with increased inflammation, which can accelerate the degradation of crucial structural proteins in the skin's extracellular matrix. green-river.euavenalab.com By inhibiting IL-6 expression, the peptide helps to reduce the detrimental effects of inflammation-mediated degradation processes, thereby slowing a key aspect of skin aging. green-river.eu These findings position this compound and similar lipopeptides as important molecules for studying the interplay between inflammation, oxidative stress, and ECM homeostasis in skin.

Investigation as a Research Tool in Cellular Processes

The unique structure of this compound, featuring a lipid component conjugated to a peptide sequence, makes it a valuable research tool for investigating fundamental cellular processes. htworld.co.uk The attachment of palmitic acid gives the peptide a lipophilic character, which is theorized to enhance its stability and ability to interact with or penetrate the lipid-rich environment of cell membranes. htworld.co.ukinnospk.com This characteristic is of significant interest for studies focusing on peptide-membrane interactions and intracellular communication. htworld.co.uk

Researchers are utilizing related molecules like Palmitoyl tetrapeptide-7 to explore and modulate intracellular signaling pathways that govern cellular homeostasis and inflammatory responses. htworld.co.ukindiablooms.com It is hypothesized that these peptides can influence key signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammatory cytokine production. indiablooms.com This makes the peptide a useful tool in experimental models designed to dissect the molecular mechanisms of inflammation. htworld.co.ukindiablooms.com By observing the peptide's impact on the expression of signaling molecules, scientists can gain insights into how inflammatory processes are initiated, sustained, and resolved. htworld.co.ukindiablooms.com

The potential for these peptides to modulate cellular communication and behavior extends their utility as research tools. durhampost.ca They can be used to study the molecular underpinnings of tissue repair and remodeling by examining their effects on key skin cells like fibroblasts and keratinocytes. indiablooms.com

Future Avenues in Peptide-Based Biomaterial Design

The distinct properties of this compound position it and similar lipopeptides as promising candidates for the rational design of next-generation biomaterials. nih.govnih.gov The field of biomaterials is increasingly focused on creating synthetic microenvironments that can actively guide cell behavior for applications in tissue engineering and regenerative medicine. nih.gov Peptides are attractive building blocks due to their chemical definition, biocompatibility, and the ability to tailor their sequences to achieve specific functions. nih.govnih.gov

A key future direction is the development of self-assembling peptide-based hydrogels. nih.govfrontiersin.org The design of these materials leverages the inherent ability of certain peptide sequences to form ordered, three-dimensional networks that can mimic the native extracellular matrix. nih.gov The inclusion of a palmitoyl group, as seen in this compound, introduces lipophilic properties that can be exploited to control the self-assembly process and enhance the stability of the resulting biomaterial. htworld.co.uk

Future biomaterial design could incorporate palmitoylated peptides to create multifunctional scaffolds. nih.govnih.gov For example, these peptides can be integrated into hydrogel formulations to serve not only as a structural component but also as a bioactive agent that promotes cell adhesion, proliferation, and differentiation. nih.gov The tailorable nature of peptides allows for the design of biomaterials with precisely controlled properties, such as proteolytic susceptibility, which would allow the material to degrade at a rate that matches new tissue formation. nih.govnih.gov As demonstrated with derivatives used in bioinks, these peptides can be used to create injectable or 3D-printable materials, opening avenues for customized, patient-specific implants and advanced wound dressings. nih.gov

Table of Chemical Compounds

| Compound Name |

|---|

| Acetyl dipeptide-1 cetyl ester |

| Acetyl hexapeptide-49 |

| Acetyl tetrapeptide-15 |

| Collagen |

| Elastin (B1584352) |

| Fibronectin |

| Glutathione peroxidase |

| Glycosaminoglycans |

| Hyaluronic acid |

| Interleukin-6 (IL-6) |

| Interleukin-8 (IL-8) |

| Laminin |

| Niacinamide |

| Palmitic acid |

| This compound |

| Palmitoyl hexapeptide-12 |

| Palmitoyl oligopeptide |

| Palmitoyl pentapeptide-4 |

| Palmitoyl tetrapeptide-7 |

| Palmitoyl tripeptide-1 |

| Palmitoyl tripeptide-5 |

| Palmitoyl tripeptide-8 |

| Superoxide dismutase |

| Vitamin B3 |

| Provitamin B5 |

Q & A

Q. What are the limitations of extrapolating in vitro efficacy data to clinical outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。